molecular formula C7H8BrN3O2 B3283682 Benzenemethanamine, 2-amino-3-bromo-5-nitro- CAS No. 771579-78-3

Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Cat. No. B3283682
CAS RN: 771579-78-3
M. Wt: 246.06 g/mol
InChI Key: NILKDFOQJZBCKG-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-amino-3-bromo-5-nitro-, also known as 5-Nitro-2-aminobenzylamine, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In

Mechanism of Action

The mechanism of action of benzenemethanamine, 2-amino-3-bromo-5-nitro-, is not fully understood. However, it has been shown to interact with various enzymes and proteins in the body, leading to changes in their activity and function. This compound has been shown to inhibit the activity of some enzymes, while activating others. It has also been shown to bind to specific proteins in the body, leading to changes in their structure and function.
Biochemical and Physiological Effects:
Benzenemethanamine, 2-amino-3-bromo-5-nitro-, has been shown to have various biochemical and physiological effects in the body. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to modulate the activity of various enzymes and proteins in the body, leading to changes in cellular signaling pathways. In addition, it has been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzenemethanamine, 2-amino-3-bromo-5-nitro-, in lab experiments is its versatility. This compound can be used in various assays to study the activity and function of enzymes and proteins. It can also be used as a tool for drug discovery and development. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound to avoid any adverse effects.

Future Directions

There are several future directions for the study of benzenemethanamine, 2-amino-3-bromo-5-nitro-. One of the most promising areas of research is the development of new drugs for the treatment of cancer and other diseases. This compound has shown significant potential as a drug candidate, and further studies are needed to fully explore its therapeutic potential. In addition, there is a need for further studies to understand the mechanism of action of this compound and its effects on cellular signaling pathways. Finally, there is a need for the development of new synthesis methods that are more efficient and environmentally friendly.

Scientific Research Applications

Benzenemethanamine, 2-amino-3-bromo-5-nitro-, has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, this compound has been explored as a potential candidate for the development of new drugs for the treatment of cancer and other diseases. In biochemistry, it has been used as a tool to study the mechanism of action of various enzymes and proteins. In pharmacology, it has been studied for its potential use as a drug delivery system and as a tool for drug discovery.

properties

IUPAC Name

2-(aminomethyl)-6-bromo-4-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c8-6-2-5(11(12)13)1-4(3-9)7(6)10/h1-2H,3,9-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NILKDFOQJZBCKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CN)N)Br)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenemethanamine, 2-amino-3-bromo-5-nitro-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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